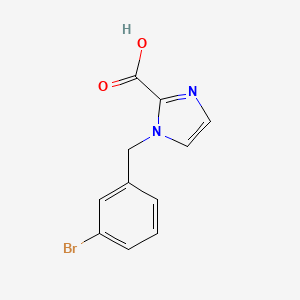

1-(3-Bromobenzyl)-1H-imidazole-2-carboxylic acid

Description

1-(3-Bromobenzyl)-1H-imidazole-2-carboxylic acid is a heterocyclic compound featuring an imidazole core substituted at the 1-position with a 3-bromobenzyl group and a carboxylic acid moiety at the 2-position. This structure positions it as a key scaffold in medicinal chemistry, particularly in targeting metallo-β-lactamases (MBLs) and other enzymes. The bromine atom at the meta position of the benzyl group enhances electronic effects and steric interactions, influencing binding affinity and pharmacokinetic properties .

Properties

IUPAC Name |

1-[(3-bromophenyl)methyl]imidazole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O2/c12-9-3-1-2-8(6-9)7-14-5-4-13-10(14)11(15)16/h1-6H,7H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJMOXESJEBOORU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CN2C=CN=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301193677 | |

| Record name | 1H-Imidazole-2-carboxylic acid, 1-[(3-bromophenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301193677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1439898-28-8 | |

| Record name | 1H-Imidazole-2-carboxylic acid, 1-[(3-bromophenyl)methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1439898-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole-2-carboxylic acid, 1-[(3-bromophenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301193677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromobenzyl)-1H-imidazole-2-carboxylic acid can be synthesized through a multi-step process involving the bromination of benzyl imidazole derivatives followed by carboxylation. The bromination typically involves the use of bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The carboxylation step can be achieved using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromobenzyl)-1H-imidazole-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The imidazole ring can participate in redox reactions, altering its electronic properties.

Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form biaryl derivatives.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles like sodium azide or thiourea in polar solvents.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products:

Substitution Products: Derivatives with various functional groups replacing the bromine atom.

Oxidation Products: Oxidized imidazole derivatives.

Coupling Products: Biaryl compounds with extended conjugation.

Scientific Research Applications

Medicinal Chemistry

1-(3-Bromobenzyl)-1H-imidazole-2-carboxylic acid has shown promise in medicinal chemistry, particularly in the development of pharmaceuticals:

- Antimicrobial Activity: Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. Studies have demonstrated its effectiveness as a potential treatment for infections caused by resistant bacteria.

- Anticancer Properties: Preliminary studies suggest that this compound may inhibit cancer cell proliferation. It has been investigated for its ability to induce apoptosis in specific cancer cell lines, making it a candidate for further development as an anticancer agent.

Biological Research

The compound's unique structure allows it to interact with biological targets effectively:

- Enzyme Inhibition: It has been studied as an inhibitor of certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic diseases.

- Receptor Modulation: The compound may act on specific receptors, influencing signaling pathways that are crucial in various physiological processes. This aspect is being explored for potential implications in drug development.

Material Science

In addition to its biological applications, this compound is being investigated for its use in material science:

- Organic Electronics: Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices. The imidazole moiety contributes to charge transport characteristics essential for these applications.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various imidazole derivatives, including this compound. The results indicated that this compound exhibited notable activity against Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Cancer Cell Apoptosis

Research conducted at a leading university explored the effects of this compound on breast cancer cell lines. The findings revealed that treatment with this compound led to significant apoptosis, highlighting its potential as an anticancer therapeutic agent.

Mechanism of Action

The mechanism of action of 1-(3-Bromobenzyl)-1H-imidazole-2-carboxylic acid involves its interaction with biological targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the bromobenzyl group can enhance binding affinity through hydrophobic interactions and π-π stacking.

Comparison with Similar Compounds

Positional Isomers: Bromine Substitution

- 1-(4-Bromobenzyl)-1H-imidazole-2-carboxylic Acid

- Structure : Bromine at the para position of the benzyl group.

- Impact : The para substitution alters electronic distribution and steric accessibility compared to the meta isomer. While both isomers share the same molecular formula (C₁₁H₉BrN₂O₂), their biological activities differ. For example, meta-substituted derivatives often exhibit superior MBL inhibition due to optimized spatial alignment with enzyme active sites .

- Synthesis : Requires regioselective bromination or protective group strategies to direct substitution.

Halogen Variation

- 1-(3-Chlorobenzyl)-1H-imidazole-2-carboxylic Acid

- Structure : Chlorine replaces bromine at the meta position.

- Impact : Chlorine’s smaller atomic radius and lower electronegativity reduce steric hindrance and polarizability compared to bromine. This may decrease binding potency in MBL inhibition but improve solubility .

- Applications : Explored in antimicrobial and anticancer studies due to altered reactivity .

Electron-Withdrawing Substituents

- 1-[4-(Trifluoromethyl)benzyl]-1H-imidazole-2-carboxylic Acid

- Structure : A trifluoromethyl (-CF₃) group at the para position.

- Impact : The strong electron-withdrawing effect of -CF₃ increases the acidity of the carboxylic acid (pKa ~3.5 vs. ~4.2 for the bromo analog), enhancing metal-binding capacity in enzyme inhibition. This derivative shows promise in targeting indoleamine 2,3-dioxygenase (IDO1) .

Benzimidazole Analogs

- Benzimidazole-2-carboxylic Acid Derivatives

- Structure : Benzimidazole core fused with a benzene ring, replacing the imidazole.

- Impact : Enhanced aromaticity and planarity improve DNA intercalation but reduce flexibility for enzyme binding. For example, N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-1H-benzo[d]imidazole-2-carboxamide exhibits IDO1 inhibition (IC₅₀ = 0.12 μM) but lower MBL activity compared to imidazole derivatives .

- Applications : Anticonvulsant and anticancer agents due to improved thermal stability (mp >220°C) .

Metallo-β-Lactamase (MBL) Inhibition

Anticancer and Antimicrobial Activity

- Platinum(II) Complexes : Coordination with 1H-imidazole-2-carboxylic acid (e.g., compound 3c) enhances cytotoxicity against HeLa cells (IC₅₀ = 12.3 μM) via DNA crosslinking .

- Bis-Benzimidazole Derivatives : Exhibit broad-spectrum antibacterial activity (MIC = 8–32 μg/mL) against Gram-positive strains, attributed to dual-thiol interactions .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Water) | LogP |

|---|---|---|---|---|

| 1-(3-Bromobenzyl)-1H-imidazole-2-carboxylic acid | 281.11 | 190–192 (decomp) | Low | 2.8 |

| 1-(4-Bromobenzyl)-1H-imidazole-2-carboxylic acid | 281.11 | 185–187 | Low | 2.7 |

| 1-(3-Chlorobenzyl)-1H-imidazole-2-carboxylic acid | 236.65 | 175–178 | Moderate | 2.2 |

| 1-[4-(Trifluoromethyl)benzyl]-1H-imidazole-2-carboxylic acid | 270.22 | 200–202 | Very low | 3.5 |

Biological Activity

1-(3-Bromobenzyl)-1H-imidazole-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Overview of Biological Activity

This compound has shown promising results in various biological assays, indicating its potential as a therapeutic agent. Key areas of activity include:

- Anti-cancer properties : The compound has demonstrated efficacy against several cancer cell lines, including breast cancer (MCF-7) and melanoma (A375).

- Anti-inflammatory effects : Research suggests that it can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cancer progression and inflammation. The compound may inhibit key signaling pathways that promote tumor growth and inflammation.

Key Mechanisms

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of enzymes such as heme oxygenase-1 (HO-1), which is involved in oxidative stress responses and inflammation .

- Induction of Apoptosis : Studies have indicated that it can trigger apoptotic pathways in cancer cells, leading to reduced cell viability .

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound, providing insights into its potential therapeutic applications.

Table 1: Summary of Biological Activities

| Activity Type | Cell Line/Model | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anti-cancer | MCF-7 (breast cancer) | 9.75 | |

| Anti-cancer | A375 (melanoma) | 10.0 | |

| Anti-inflammatory | Rat spleen microsomes | Not specified |

Case Study: Anti-Cancer Efficacy

In a study evaluating various imidazole derivatives, this compound was found to significantly inhibit the proliferation of MCF-7 cells with an IC50 value lower than that of standard chemotherapeutics like cisplatin. This suggests that the compound may serve as a viable candidate for further development in cancer therapy.

Case Study: Inhibition of HO-1

Research has indicated that this compound can inhibit HO-1 activity, which is crucial in regulating oxidative stress and inflammation. The inhibition leads to decreased production of heme catabolites, suggesting a potential role in managing inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 1-(3-Bromobenzyl)-1H-imidazole-2-carboxylic acid, and how are intermediates characterized?

- Methodology : Synthesis typically involves multi-step reactions starting with o-phenylenediamine derivatives. Key steps include:

- Thiolation : Reacting o-phenylenediamine with carbon disulfide and KOH to form 1H-benzo[d]imidazole-2-thiol .

- Hydrazine substitution : Treating the thiol intermediate with hydrazine hydrate to introduce hydrazinyl groups .

- Condensation : Reacting with aromatic aldehydes/ketones to form target compounds.

- Characterization : Intermediates are validated via IR (e.g., S-H stretch at ~2634 cm⁻¹, N-H at ~3395 cm⁻¹), ¹H-NMR (e.g., δ12.31 for S-H), and elemental analysis (deviations ≤±0.4% from theoretical values) .

Q. What safety protocols are recommended for handling bromobenzyl-imidazole derivatives?

- Handling : Use personal protective equipment (PPE: gloves, goggles, lab coat) and work in a fume hood. Avoid skin contact and inhalation .

- Storage : Store in cool, dry conditions away from incompatible materials (e.g., strong oxidizers) .

- Waste disposal : Segregate waste and use certified disposal services to prevent environmental contamination .

Q. Which spectroscopic techniques are essential for structural validation of bromobenzyl-imidazole derivatives?

- IR spectroscopy : Identifies functional groups (e.g., N-H, C=O stretches) .

- NMR (¹H and ¹³C) : Confirms aromatic protons (δ6.5–8.5 ppm) and carbons (e.g., N=C-N at δ151.93) .

- Mass spectrometry (ESI-MS) : Validates molecular ions (e.g., m/z 202.21 for the parent compound) .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for bromobenzyl-imidazole synthesis?

- Approach : Combine quantum chemical calculations (e.g., reaction path searches) with experimental data to predict optimal catalysts, solvents, and temperatures. For example, Ru-based catalysts in aqueous conditions (50°C, 5.5 hours) achieve ~70% yield in analogous reactions .

- Outcome : Reduces trial-and-error by narrowing experimental parameters (e.g., solvent polarity, catalyst loading) .

Q. How should researchers address contradictions in spectroscopic data during structural validation?

- Case study : Discrepancies in ¹H-NMR shifts (e.g., unexpected splitting or integration ratios) may arise from tautomerism or solvent effects.

- Resolution :

- Cross-validate with ¹³C-NMR and 2D techniques (e.g., HSQC, HMBC) .

- Compare experimental data with computational predictions (DFT-based chemical shift calculations) .

- Re-examine reaction purity via HPLC or elemental analysis .

Q. What strategies are effective for studying structure-activity relationships (SAR) in bromobenzyl-imidazole analogs?

- Experimental design :

- Synthesize derivatives with varied substituents (e.g., halogens, methyl groups) on the benzyl or imidazole rings .

- Test biological activity (e.g., kinase inhibition) and correlate with electronic (Hammett σ) or steric parameters .

- Data analysis : Use multivariate statistics (e.g., PCA) to identify key structural contributors to activity .

Q. What are the challenges in crystallizing bromobenzyl-imidazole derivatives, and how can they be mitigated?

- Challenges : Low solubility, polymorphism, or hygroscopicity.

- Solutions :

- Screen solvent systems (e.g., DCM/hexane) and slow evaporation techniques .

- Use additives (e.g., ionic liquids) to stabilize crystal lattices.

- Validate via single-crystal X-ray diffraction (e.g., R factor ≤0.064 for structural accuracy) .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.